An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-hydroxy-2-pentanone
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-hydroxy-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-5-hydroxy-2-pentanone is a bifunctional organic molecule of interest in synthetic chemistry, particularly as an intermediate in the preparation of more complex molecules. Its structure, featuring a ketone, a secondary chloroalkane, and a primary alcohol, provides multiple reactive sites for chemical modifications. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for their determination, and a logical workflow for its synthesis. The information presented is intended to support research and development activities where this compound may be utilized.
Physicochemical Properties
The physicochemical properties of 3-Chloro-5-hydroxy-2-pentanone are crucial for its handling, application in reactions, and for the prediction of its behavior in biological systems. The following table summarizes the available quantitative data for this compound. It is important to note that while some properties are computationally predicted, they provide valuable estimates in the absence of experimentally determined values.
| Property | Value | Source |
| IUPAC Name | 3-chloro-5-hydroxypentan-2-one | |
| CAS Number | 13045-13-1 | [1] |
| Molecular Formula | C₅H₉ClO₂ | |
| Molecular Weight | 136.58 g/mol | [1] |
| Predicted Boiling Point | 263.5 °C at 760 mmHg | |
| Predicted Density | 1.162 g/cm³ | |
| Predicted pKa | 14.52 ± 0.10 | |
| Predicted XLogP3-AA | 0.3 | |
| Predicted Flash Point | 113.2 °C |
Note: Many of the physical properties listed are predicted and have not been experimentally verified in the available literature. These values should be used as estimations.
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of physicochemical properties and for the synthesis of 3-Chloro-5-hydroxy-2-pentanone. The following sections provide generalized yet detailed methodologies applicable to this compound.
Synthesis of 3-Chloro-5-hydroxy-2-pentanone
The primary route for the synthesis of 3-Chloro-5-hydroxy-2-pentanone is through the α-chlorination of its precursor, 5-hydroxy-2-pentanone.
Principle: The reaction involves the selective chlorination at the carbon atom adjacent (alpha) to the carbonyl group of the ketone. This is typically achieved by forming an enol or enolate intermediate which then reacts with a chlorinating agent.
Materials:
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5-hydroxy-2-pentanone
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Chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS))
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Anhydrous solvent (e.g., dichloromethane, diethyl ether)
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Acid or base catalyst (optional, depending on the chlorinating agent)
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Apparatus for inert atmosphere reaction (e.g., nitrogen or argon line, Schlenk line)
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Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
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Magnetic stirrer and heating mantle
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Apparatus for work-up (separatory funnel, rotary evaporator)
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Chromatography equipment for purification (e.g., column chromatography)
Procedure:
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In a dry, inert atmosphere, dissolve 5-hydroxy-2-pentanone in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution to a suitable temperature (e.g., 0 °C) using an ice bath.
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Slowly add the chlorinating agent (dissolved in the same solvent) to the reaction mixture via a dropping funnel over a period of 30-60 minutes.
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After the addition is complete, allow the reaction to stir at the same temperature for a specified time, monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography - TLC).
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Upon completion, quench the reaction by carefully adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate if an acidic byproduct is formed).
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Transfer the mixture to a separatory funnel and perform an aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
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Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain pure 3-Chloro-5-hydroxy-2-pentanone.
Determination of Melting Point
Principle: The melting point is the temperature at which a solid transitions into a liquid at atmospheric pressure. For a pure substance, this occurs over a narrow range.
Materials:
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Sample of 3-Chloro-5-hydroxy-2-pentanone (solid form)
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Thermometer
Procedure:
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Ensure the sample is dry and finely powdered.
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Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.
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Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
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Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
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The melting point is reported as the range T1-T2.
Determination of Boiling Point
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Materials:
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Sample of 3-Chloro-5-hydroxy-2-pentanone (liquid form)
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Small test tube or fusion tube
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Capillary tube (sealed at one end)
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Thermometer
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Heating bath (e.g., oil bath or heating block)
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Apparatus for securing the setup (e.g., clamp and stand)
Procedure:
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Place a small amount (a few milliliters) of the liquid sample into the test tube.
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Invert a capillary tube (sealed end up) into the liquid in the test tube.
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Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
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Immerse the assembly in a heating bath.
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Heat the bath slowly and observe the capillary tube. A slow stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.
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Continue gentle heating until a rapid and continuous stream of bubbles is observed.
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Turn off the heat and allow the bath to cool slowly.
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The temperature at which the stream of bubbles slows and the liquid just begins to enter the capillary tube is the boiling point of the sample.
Determination of Solubility
Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The "like dissolves like" principle is a general guide, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.
Materials:
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Sample of 3-Chloro-5-hydroxy-2-pentanone
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A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
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Small test tubes
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Vortex mixer or stirring rods
Procedure:
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Add a small, measured amount of the solute (e.g., 10 mg) to a test tube.
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Add a small, measured volume of the solvent (e.g., 1 mL) to the test tube.
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Vigorously agitate the mixture for a set period (e.g., 1-2 minutes) using a vortex mixer or by stirring.
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Visually inspect the solution to determine if the solute has completely dissolved.
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If the solute dissolves, it is considered soluble in that solvent under the tested conditions. If it does not dissolve, it is considered insoluble.
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The solubility can be quantified by determining the maximum amount of solute that can be dissolved in a given volume of solvent at a specific temperature.
Mandatory Visualization
The following diagram illustrates a logical workflow for the synthesis of 3-Chloro-5-hydroxy-2-pentanone from its precursor, 5-hydroxy-2-pentanone.
Caption: Synthesis workflow for 3-Chloro-5-hydroxy-2-pentanone.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 3-Chloro-5-hydroxy-2-pentanone. While a complete experimental dataset is not yet available in the public domain, the provided predicted values and detailed experimental protocols offer a strong starting point for researchers. The outlined synthetic workflow provides a clear and logical path for the preparation of this versatile chemical intermediate. It is anticipated that this compilation of information will be a valuable resource for scientists and professionals in the fields of chemistry and drug development.
